molecular formula C13H9NO3 B084438 9H-Carbazole-3-carboxylic acid, 2-hydroxy- CAS No. 14501-64-5

9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Cat. No. B084438
CAS RN: 14501-64-5
M. Wt: 227.21 g/mol
InChI Key: JSCNDCWUFHAJQL-UHFFFAOYSA-N
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Description

“9H-Carbazole-3-carboxylic acid, 2-hydroxy-” is a derivative of carbazole, an aromatic heterocyclic organic compound . Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . A classic laboratory organic synthesis for carbazole is the Borsche–Drechsel cyclization . In the first step, phenylhydrazine is condensed with cyclohexanone to the corresponding imine. The second step is a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to tetrahydrocarbazole .


Molecular Structure Analysis

The molecular formula of “9H-Carbazole-3-carboxylic acid, 2-hydroxy-” is C13H9NO3 . The structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Future Directions

Carbazole and its derivatives have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . The future directions of “9H-Carbazole-3-carboxylic acid, 2-hydroxy-” could be in these areas, given its chemical properties and the wide range of applications of carbazole compounds .

properties

IUPAC Name

2-hydroxy-9H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11/h1-6,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNDCWUFHAJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065777
Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-3-carboxylic acid, 2-hydroxy-

CAS RN

14501-64-5
Record name 2-Hydroxy-9H-carbazole-3-carboxylic acid
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Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Record name 2-hydroxycarbazole-3-carboxylic acid
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